Benzyl 3-hydroxypropyl carbonate
Description
Benzyl (3-hydroxypropyl)carbamate (CAS: 34637-22-4) is an organic compound with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.25 g/mol . Structurally, it consists of a benzyl group linked via a carbamate moiety to a 3-hydroxypropyl chain. This compound is commonly used in pharmaceutical synthesis, particularly as a protected intermediate for amine-functionalized molecules due to its stability under basic conditions . Key synonyms include 3-(Cbz-amino)-1-propanol and N-(3-Hydroxypropyl)carbamic Acid Benzyl Ester .
Properties
CAS No. |
215124-82-6 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
benzyl 3-hydroxypropyl carbonate |
InChI |
InChI=1S/C11H14O4/c12-7-4-8-14-11(13)15-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 |
InChI Key |
XSBYNNFQMGXQOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)OCCCO |
Related CAS |
674291-27-1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 3-hydroxypropyl carbonate can be synthesized through the reaction of benzyl chloroformate with 3-aminopropanol. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-hydroxypropyl carbonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the benzyl group.
Major Products Formed:
Oxidation: Formation of benzyl 3-oxopropyl carbonate.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Benzyl 3-hydroxypropyl carbonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl 3-hydroxypropyl carbonate involves the cleavage of the benzyl group under specific conditions, such as the presence of a catalyst or enzyme. This cleavage releases the active compound, which can then interact with its molecular targets. The pathways involved may include enzymatic hydrolysis or chemical reduction, depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparison
The reactivity and applications of benzyl carbamates are highly dependent on the substituents attached to the propyl chain. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Key Insights :
- Polarity: The hydroxypropyl derivative exhibits higher solubility in polar solvents compared to bromo or amino analogs, making it preferable in aqueous-phase reactions .
- Reactivity: Bromopropyl and aminopropyl variants show enhanced reactivity in alkylation and cross-coupling reactions, respectively, whereas the hydroxypropyl derivative is more suited for hydrogen-bond-driven interactions .
- Stability : The tert-butylperoxy analog is thermally unstable above 100°C, unlike the hydroxypropyl carbamate, which remains stable under similar conditions .
Reaction Pathways and Catalytic Behavior
Evidence from lignin-model compound studies (e.g., 4-(3-hydroxypropyl)phenol) reveals that:
- Transesterification : Basic catalysts (e.g., K₂CO₃) selectively modify aliphatic hydroxyl groups, a pathway applicable to benzyl (3-hydroxypropyl)carbamate for derivatization .
- Etherification : Amphoteric catalysts like faujasites promote ether formation at high temperatures (165–180°C), a reaction less feasible for the hydroxypropyl carbamate due to its carbamate stability .
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